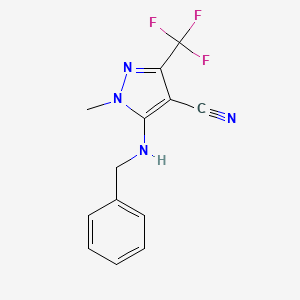

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

5-(Benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a benzylamino substituent at position 3. The presence of the electron-withdrawing trifluoromethyl group and the aromatic benzylamino moiety contributes to its unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. Pyrazole-carbonitrile derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

5-(benzylamino)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4/c1-20-12(18-8-9-5-3-2-4-6-9)10(7-17)11(19-20)13(14,15)16/h2-6,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEODIDEUTWVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by functionalization to introduce the trifluoromethyl and benzylamino groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and benzylamino groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential as a lead compound in drug discovery. Key areas of research include:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds derived from this scaffold have demonstrated effectiveness against resistant strains of bacteria, indicating potential for treating infections .

- Anti-inflammatory Properties: Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as kinases and proteases, which are critical in cancer and other diseases .

Agrochemistry

In agrochemical research, this compound is being explored for its potential as a pesticide or herbicide. Its trifluoromethyl group enhances the stability and efficacy of the compound in agricultural applications.

- Pesticidal Activity: Preliminary studies indicate that this compound can effectively target pests while minimizing harm to beneficial organisms .

Materials Science

The unique chemical properties of this pyrazole derivative make it suitable for developing advanced materials:

- Polymer Chemistry: It can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups can improve the material's resistance to solvents and degradation .

- Coatings and Films: Research is ongoing into the use of this compound in protective coatings that require durability and resistance to environmental factors .

Comprehensive Data Table

Case Study 1: Antimicrobial Evaluation

A study evaluated the effectiveness of various pyrazole derivatives, including this compound, against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. These findings support further investigation into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-Carbonitrile Derivatives and Their Properties

Key Observations:

Trifluoromethyl vs. Phenyl Groups : The trifluoromethyl group (CF₃) at position 3 enhances lipophilicity and metabolic resistance compared to phenyl or methyl substituents (e.g., compound in vs. target compound).

Substituent Position 5: The benzylamino group in the target compound may improve solubility relative to sulfanyl or oxadiazole derivatives (e.g., compounds in ).

Melting Points : Oxadiazole-fused derivatives (e.g., 113–114°C in ) exhibit higher melting points due to increased molecular rigidity, whereas acetylated analogs (e.g., 177.8°C in ) decompose at elevated temperatures.

Biological Activity

5-(Benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318517-72-5) is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H11F3N4

- Molecular Weight : 280.25 g/mol

- Boiling Point : 424.4 ± 45.0 °C (predicted)

- Density : 1.30 ± 0.1 g/cm³ (predicted)

- pKa : -1.60 ± 0.30 (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent substitutions to introduce the benzyl and trifluoromethyl groups. Detailed synthetic procedures can be found in specialized literature focusing on pyrazole derivatives.

Antifungal Activity

A study highlighted that several pyrazole derivatives exhibited antifungal properties against various phytopathogenic fungi. Although this compound was not the primary focus, related compounds showed moderate antifungal activity, indicating potential for further exploration in this area .

Anticancer Activity

Research on similar pyrazole compounds has demonstrated significant anticancer activities. For instance, derivatives with modifications at the pyrazole ring have shown promising results against human liver carcinoma cells (HepG2), suggesting that structural variations can enhance biological efficacy . The presence of electronegative substituents, such as trifluoromethyl groups, has been correlated with increased cytotoxicity.

Anti-inflammatory Activity

Compounds within the pyrazole class have been reported to possess anti-inflammatory properties. Some derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with notable potency compared to standard anti-inflammatory drugs such as celecoxib . The structure-activity relationship (SAR) studies indicate that modifications can lead to enhanced selectivity and efficacy.

Case Studies

Q & A

Q. How can the synthesis of 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile be optimized for higher yields?

Methodological Answer: Synthesis optimization involves selecting precursors with electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity. For example, triazenylpyrazole intermediates (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) can undergo cyclization under controlled conditions (0–50°C) using azido(trimethyl)silane and trifluoroacetic acid as catalysts. Column chromatography with cyclohexane/ethyl acetate gradients (0–25%) ensures purification, achieving yields up to 88% . Parallel routes using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives (e.g., sulfonyl chlorides) as intermediates may also improve efficiency .

Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are essential. For instance, ¹H NMR chemical shifts in CDCl₃ for pyrazole derivatives typically show peaks at δ 7.54 (s, 1H, pyrazole-H) and δ 5.16 (s, 2H, benzyl-CH₂), while HRMS confirms molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability. Comparative studies of analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives) reveal reduced solubility in polar solvents and increased melting points (e.g., 203°C for the carboxylic acid vs. 100–101.5°C for non-fluorinated analogs) . These properties can be quantified via logP calculations and differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for bioactivity studies?

Methodological Answer: SAR studies require systematic substitution at the benzylamino and trifluoromethyl positions. For example:

- Replacing benzyl with heteroaromatic groups (e.g., thiazole or pyridine) alters binding affinity.

- Introducing electron-withdrawing substituents (e.g., Cl, F) on the benzyl ring modulates activity, as seen in analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole . Biological assays (e.g., enzyme inhibition or receptor-binding studies) coupled with computational docking (e.g., AutoDock Vina) validate hypotheses .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer: Conflicting NMR signals (e.g., overlapping aromatic peaks) can be resolved via:

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model reaction pathways. For instance:

Q. What experimental designs assess stability under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.